molecular formula C18H20FN7 B6446985 4-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine CAS No. 2549027-72-5

4-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine

Cat. No.: B6446985
CAS No.: 2549027-72-5
M. Wt: 353.4 g/mol
InChI Key: IZOFLIVAMBIZKE-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a quinazoline core substituted with a fluorine atom at position 7, linked via a piperazine group to a pyrimidin-2-amine scaffold with dimethyl substituents. Quinazoline derivatives are well-documented for their biological activity, particularly as kinase inhibitors and anticancer agents . The fluorine atom at position 7 likely enhances metabolic stability and binding affinity through electronegative effects, while the piperazine linker provides conformational flexibility for optimal target engagement. The dimethylpyrimidin-2-amine moiety contributes to solubility and may influence interactions with hydrophobic binding pockets in enzymatic targets.

Properties

IUPAC Name

4-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN7/c1-24(2)18-20-6-5-16(23-18)25-7-9-26(10-8-25)17-14-4-3-13(19)11-15(14)21-12-22-17/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOFLIVAMBIZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the Fluoroquinazoline Core: The synthesis begins with the preparation of the 7-fluoroquinazoline core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.

    Introduction of the Piperazine Moiety: The next step involves the introduction of the piperazine ring at the 4-position of the fluoroquinazoline core. This can be accomplished through nucleophilic substitution reactions.

    Attachment of the Pyrimidine Group: The final step is the attachment of the N,N-dimethylpyrimidin-2-amine group to the piperazine ring. This step may involve coupling reactions using suitable reagents and catalysts.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of oxidized derivatives with different biological activities.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can modify the functional groups in the compound, potentially altering its biological properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions will depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer activities. It is used in assays to evaluate its efficacy against various pathogens and cancer cell lines.

    Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 4-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound may inhibit the activity of enzymes or receptors involved in critical biological pathways. For example, it may bind to DNA gyrase or topoisomerase, enzymes essential for DNA replication and transcription, thereby inhibiting the growth of bacterial cells. Additionally, the compound may interact with cellular receptors involved in signal transduction pathways, leading to the modulation of cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and synthetic differences between the target compound and related molecules:

Compound Name / ID Core Structure Substituents / Modifications Key Features & Implications Reference
4-[4-(7-Fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine Quinazoline + Pyrimidine - 7-Fluoroquinazoline
- Piperazine linker
- N,N-dimethylpyrimidin-2-amine
Enhanced stability (fluorine), flexible linker, improved solubility (dimethyl group).
4-[(7-Fluoroquinazolin-4-yl)oxy]aniline Quinazoline + Aniline - 7-Fluoroquinazoline
- Oxygen linker
- Aniline group
Reduced conformational flexibility (rigid oxygen linker); potential for covalent binding.
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine Pyrimidine + Piperazine - 4-Fluorophenyl on piperazine
- 6-Methylpyrimidine
Fluorophenyl enhances π-π stacking; methyl group increases steric hindrance.
N,N-dimethyl-7-phenyl-4-(piperazin-1-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-amine (UNC4707) Thienopyrimidine + Pyrido - Phenyl substituent
- Thienopyrimidine core
- Piperazine linker
Expanded aromatic system for enhanced target binding; potential for multi-kinase inhibition.
6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(4-(pyrrolidin-1-yl)-butyl)quinazolin-4-amine (Compound 4) Quinazoline + Pyrrolidine - 6,7-Dimethoxyquinazoline
- Pyrrolidine substituents
Methoxy groups improve solubility; pyrrolidine enhances lipophilicity.

Key Observations

Linker Flexibility : The piperazine linker in the target compound offers greater conformational adaptability compared to the rigid oxygen linker in 4-[(7-fluoroquinazolin-4-yl)oxy]aniline . This flexibility may improve binding to dynamic enzymatic pockets.

Substituent Effects : The N,N-dimethyl group on the pyrimidine ring (target compound) enhances solubility relative to the 6-methyl substituent in 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine, which prioritizes steric effects .

Fluorine vs. Methoxy : The 7-fluoro group in the target compound likely provides better metabolic stability than the 6,7-dimethoxy groups in Compound 4, which may undergo demethylation .

Biological Activity

The compound 4-[4-(7-fluoroquinazolin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine is a synthetic derivative belonging to the class of fluoroquinazoline compounds. It has garnered attention for its potential biological activities, particularly as an antimicrobial agent and in cancer treatment. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H20FN7\text{C}_{18}\text{H}_{20}\text{F}\text{N}_{7}

Key Properties

PropertyValue
Molecular Weight320.39 g/mol
IUPAC NameThis compound
CAS Number2548981-57-1

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair in bacteria. By blocking these enzymes, the compound effectively prevents bacterial cell division, leading to cell death. This mechanism is similar to that observed with other fluoroquinolone antibiotics, making it a candidate for treating infections caused by drug-resistant bacteria.

Antimicrobial Activity

Research has demonstrated that This compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL
Pseudomonas aeruginosa1 µg/mL
Klebsiella pneumoniae0.75 µg/mL

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.

Case Study: In Vitro Anticancer Assessment
A study evaluated the cytotoxicity of the compound on MCF7 breast cancer cells. The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 5 µM. Flow cytometry analysis confirmed the induction of apoptosis in treated cells.

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with a bioavailability rate exceeding 60% in animal models. Toxicological assessments indicate low toxicity levels, with no significant adverse effects observed at therapeutic doses.

Table 2: Pharmacokinetic Parameters

ParameterValue
Bioavailability>60%
Half-life6 hours
Clearance12 L/h

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